1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol
Overview
Description
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol is a versatile organic compound with the molecular formula C8H18N2O2 and a molecular weight of 174.24 g/mol . This compound features an amino group, a methyl group, and a morpholine ring, making it a valuable scaffold in various chemical and pharmaceutical applications.
Scientific Research Applications
Corrosion Inhibition
1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol and its derivatives have been explored for their potential in inhibiting corrosion of metals. In a study by Gao, Liang, and Wang (2007), certain tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, demonstrated significant inhibition of carbon steel corrosion. These compounds form a protective layer on the metal surface, acting as anodic inhibitors and retarding anodic dissolution. The efficiency of these inhibitors increases with concentration, highlighting their potential in protecting carbon steel against corrosion (G. Gao, C. Liang, Hua Wang, 2007).
Anticonvulsive and Cholinolytic Activities
Research on the biological properties of derivatives of this compound has revealed pronounced anticonvulsive and some peripheral n-cholinolytic activities. In a study conducted by Papoyan et al. (2011), synthesized compounds exhibited these activities without showing any antibacterial activity, suggesting a potential therapeutic application in treating conditions related to convulsions and cholinergic system disorders (O. A. Papoyan, N. Gasparyan, R. G. Paronikyan, A. Tatevosyan, D. A. Avakimyan, G. Panosyan, G. Gevorgyan, 2011).
Antitumor Activity
The antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol hydrochlorides was explored in a study by Isakhanyan et al. (2016). This research aimed to identify biologically active compounds among a series of tertiary aminoalkanols for their potential in antitumor applications. The study's goal was to find compounds with significant antitumor activity, indicating the potential use of these derivatives in cancer treatment (A. U. Isakhanyan, G. Gevorgyan, S. G. Chshmarityan, L. Nersesyan, A. S. Agaronyan, I. S. Danielyan, G. M. Stepanyan, G. Panosyan, 2016).
Photoinitiation in Coatings
The derivatives of this compound have been utilized in the synthesis of copolymeric systems with applications in photoinitiation for ultraviolet-curable pigmented coatings. These copolymers show synergistic effects of activity and possess potential for industrial applications in coatings, offering a new avenue for the development of efficient photoinitiators (L. Angiolini, D. Caretti, Elena Corelli, C. Carlini, P. Rolla, 1997).
Conversion to Morpholines
Morpholines, which are crucial in various pharmaceutical applications, can be synthesized from 1,2-amino alcohols using sulfinamides as temporary protecting/activating groups. A study by Fritz et al. (2011) developed a high-yielding and efficient methodology for converting 1,2-amino alcohols into protected morpholines, demonstrating the versatility of these compounds in synthesizing valuable morpholine derivatives (Sven P. Fritz, Amara Mumtaz, M. Yar, E. McGarrigle, V. Aggarwal, 2011).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol typically involves the reaction of 2-amino-2-methyl-1-propanol with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-methyl-3-(morpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can
Properties
IUPAC Name |
1-amino-2-methyl-3-morpholin-4-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(11,6-9)7-10-2-4-12-5-3-10/h11H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTRGLQATVPTTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN1CCOCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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